1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene
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Overview
Description
1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H2Br2F2NO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(difluoromethoxy)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield an amino derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products
Scientific Research Applications
1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
1,3-Dibromo-2-(difluoromethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:
1,3-Dibromo-2-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dibromo-2-(difluoromethoxy)-4-methoxybenzene: Contains a methoxy group instead of a nitro group, which can alter its chemical and biological properties.
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene: The presence of an ethyl group can influence its physical properties and reactivity .
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO3/c8-3-1-2-4(12(13)14)5(9)6(3)15-7(10)11/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTBCIYNNVCUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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